molecular formula C8H6ClN3S2 B1226741 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 76462-59-4

5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B1226741
CAS No.: 76462-59-4
M. Wt: 243.7 g/mol
InChI Key: SWLINHYKFUPWGE-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound with the molecular formula C8H6ClN3S2. It is known for its diverse applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the 3-chlorophenyl group attached to the amino group enhances its chemical reactivity and potential biological activity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with casein kinase I isoform gamma-3, a serine/threonine-protein kinase that participates in Wnt signaling and regulates fast synaptic transmission mediated by glutamate . The compound can inhibit the activity of this kinase, thereby affecting multiple cellular processes. Additionally, this compound has been shown to interact with other proteins involved in phosphorylation and signal transduction pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with casein kinase I isoform gamma-3 can lead to alterations in the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in these pathways, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of casein kinase I isoform gamma-3, inhibiting its kinase activity . This inhibition leads to a cascade of downstream effects, including the modulation of phosphorylation states of various substrates involved in signal transduction pathways. Additionally, this compound can influence gene expression by altering the activity of transcription factors regulated by these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function . Threshold effects have been identified, indicating specific dosage ranges where the compound’s beneficial effects are maximized while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 3-chloroaniline with thiocarbohydrazide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The general reaction conditions include:

    Starting Materials: 3-chloroaniline and thiocarbohydrazide

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Reaction Time: Several hours to ensure complete cyclization

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves:

    Large-scale reactors: Equipped with heating and stirring capabilities

    Continuous flow systems: To enhance reaction efficiency and yield

    Purification steps: Including filtration, crystallization, and recrystallization to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride or catalytic hydrogenation

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents

Major Products

    Oxidation: Disulfides or sulfonic acids

    Reduction: Amino derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol
  • 5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol
  • 5-[(3-Methylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Uniqueness

5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to the presence of the 3-chlorophenyl group, which enhances its chemical reactivity and potential biological activity compared to other similar compounds. The chlorine atom increases the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

IUPAC Name

5-(3-chloroanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLINHYKFUPWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333724
Record name 5-(3-chloroanilino)-3H-1,3,4-thiadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76462-59-4
Record name 5-(3-chloroanilino)-3H-1,3,4-thiadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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